molecular formula C13H19NO3 B3250714 (2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate CAS No. 204587-97-3

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No. B3250714
M. Wt: 237.29 g/mol
InChI Key: FTDZKKASRJHWGD-QWRGUYRKSA-N
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Description

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with the following structural features:



  • Molecular Formula : C₁₅H₂₁NO₄

  • Molecular Weight : 279.33 g/mol

  • Empirical Formula : C₁₅H₂₁NO₄

  • CAS Number : 926308-22-7



Synthesis Analysis

The synthesis of this compound involves the condensation reaction between tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate and an appropriate acid chloride or anhydride. The tert-butyl group provides steric hindrance, influencing the stereochemistry of the product.



Molecular Structure Analysis

The compound’s molecular structure consists of a tertiary amine , a hydroxyl group , and a phenyl ring . The stereochemistry at the chiral centers (2S,3S) determines its biological activity.



Chemical Reactions Analysis


  • Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

  • Amidation : Reaction with an amine can lead to amide formation.

  • Reductive Amination : The amino group can be modified through reductive amination reactions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., methanol, dichloromethane).

  • Melting Point : Varies based on crystalline form.

  • Boiling Point : Not readily available.

  • Appearance : White crystalline powder.


Safety And Hazards


  • Hazardous Reactions : Avoid strong acids or bases.

  • Toxicity : No specific toxicity data available.

  • Handling Precautions : Use appropriate personal protective equipment (PPE).


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Structural Elucidation : Determine crystal structures for better understanding.


Please note that availability and pricing information may vary12.


properties

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDZKKASRJHWGD-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186065
Record name 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

CAS RN

204587-97-3
Record name 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204587-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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